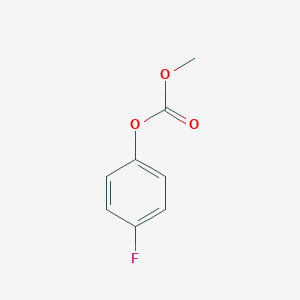

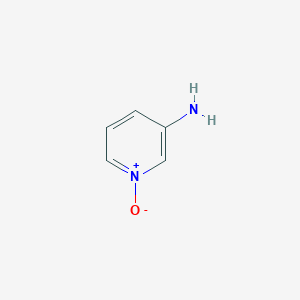

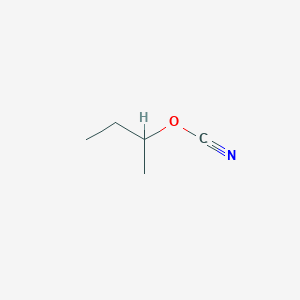

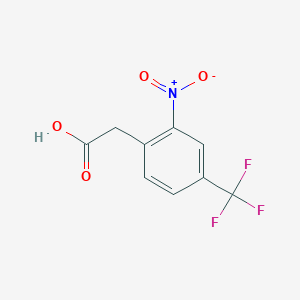

![molecular formula C19H13F B167556 7-Methyl-2-fluorobenz[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)

7-Methyl-2-fluorobenz[a]anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-2-fluorobenz[a]anthracene (7M2FBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, making it an important tool for studying the mechanisms of cancer development and DNA damage.

Aplicaciones Científicas De Investigación

7-Methyl-2-fluorobenz[a]anthracene is widely used in scientific research as a model carcinogen and mutagen. It has been used to study the mechanisms of DNA damage and repair, as well as the development of cancer. It has also been used to investigate the effects of environmental pollutants on human health.

Mecanismo De Acción

The mechanism of action of 7-Methyl-2-fluorobenz[a]anthracene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. 7-Methyl-2-fluorobenz[a]anthracene is metabolized by the liver into reactive intermediates, which can react with DNA to form adducts.

Biochemical and Physiological Effects:

7-Methyl-2-fluorobenz[a]anthracene has been shown to cause mutations and DNA damage in a variety of cell types. It has also been shown to induce tumors in animal models. The physiological effects of 7-Methyl-2-fluorobenz[a]anthracene are not well understood, but it is believed to disrupt normal cellular processes and lead to the development of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 7-Methyl-2-fluorobenz[a]anthracene in lab experiments is its potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and cancer development in a controlled environment. However, the use of 7-Methyl-2-fluorobenz[a]anthracene is limited by its toxicity and potential health risks. Researchers must take precautions to ensure their safety when working with this chemical.

Direcciones Futuras

Future research on 7-Methyl-2-fluorobenz[a]anthracene should focus on developing new methods for studying its effects on DNA and cancer development. This could involve the use of advanced imaging techniques or the development of new animal models. Additionally, research should focus on identifying new biomarkers for detecting exposure to 7-Methyl-2-fluorobenz[a]anthracene and other PAHs in the environment. This could help to improve public health by identifying individuals who are at risk for cancer and other diseases caused by environmental pollutants.

Métodos De Síntesis

The synthesis of 7-Methyl-2-fluorobenz[a]anthracene involves the reaction of 7-methylbenz[a]anthracene with hydrogen fluoride gas. This reaction yields a mixture of 7-Methyl-2-fluorobenz[a]anthracene and its 6-fluoro isomer, which can be separated by column chromatography. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Propiedades

Número CAS |

1994-57-6 |

|---|---|

Nombre del producto |

7-Methyl-2-fluorobenz[a]anthracene |

Fórmula molecular |

C19H13F |

Peso molecular |

260.3 g/mol |

Nombre IUPAC |

2-fluoro-7-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |

Clave InChI |

CCGBZTMYGNQCBD-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |

SMILES canónico |

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |

Otros números CAS |

1994-57-6 |

Sinónimos |

2-Fluoro-7-methylbenz[a]anthracene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.